Homoisocitric acid

Description

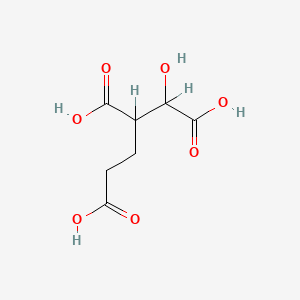

Homoisocitric acid (α-hydroxy-β-carboxyadipic acid) is a tricarboxylic acid that serves as a critical intermediate in the lysine biosynthesis pathway in yeast and fungi . Structurally, it features a six-carbon backbone with hydroxyl (-OH) and carboxyl (-COOH) groups at the α and β positions, respectively. Its stereochemistry is essential for enzymatic recognition, as evidenced by synthetic methods that prioritize stereoselectivity during preparation .

This compound is enzymatically dehydrated by homoisocitrate dehydratase to form cis-homoaconitic acid, an α,β-unsaturated tricarboxylic acid, which is further metabolized to α-ketoadipic acid—a precursor of lysine . Its synthesis often involves catalytic reduction of triethyl oxaloglutarate or stereoselective conversion of alkynylsilanes, yielding enantiomerically pure forms .

Properties

CAS No. |

3562-75-2 |

|---|---|

Molecular Formula |

C7H10O7 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

1-hydroxybutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14) |

InChI Key |

OEJZZCGRGVFWHK-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |

Synonyms |

1-hydroxy-1,2,4-butanetricarboxylic acid homoisocitrate homoisocitric acid |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role

Homoisocitric acid is an intermediate in the α-aminoadipate pathway of lysine biosynthesis. It is produced from homocitrate by the enzyme homocitrate synthase and subsequently converted into homoaconitic acid by homoaconitase. This pathway is crucial for the synthesis of lysine in fungi and some bacteria, making this compound an essential compound for understanding microbial metabolism and potential antifungal targets.

Enzymatic Studies

Research on this compound has revealed its importance as a substrate for various enzymes, notably homoisocitrate dehydrogenase (HICDH). This enzyme catalyzes the oxidative decarboxylation of this compound to α-ketoadipate, utilizing NAD+ as a coenzyme. Understanding the kinetics and mechanisms of HICDH can provide insights into metabolic regulation and potential therapeutic interventions against fungal infections.

Kinetic Mechanism

- The kinetic studies indicate that the dissociation constant of the magnesium-homoisocitrate complex (MgHIc) is approximately 11 ± 2 mM. The enzyme exhibits different substrate affinities depending on the concentration of MgHIc, which influences its activity significantly .

Therapeutic Applications

This compound and its derivatives have been investigated for their therapeutic potentials, especially in the context of urinary calculus (kidney stones) prevention and treatment. Studies have shown that compounds containing this compound can increase citrate levels in urine, which helps bind calcium ions and prevent stone formation.

Litholytic Properties

- Research indicates that this compound has litholytic properties, meaning it can dissolve urinary calculi effectively. At specific concentrations (0.07-3.0 grams per kg body weight), it has been shown to increase urinary citrate levels significantly, thus reducing calcium oxalate crystallization .

Antifungal Activity

Recent studies have highlighted the antifungal properties of structural analogs of this compound. Compounds derived from this compound exhibit moderate inhibitory effects against key enzymes in fungi such as Candida albicans. For instance, certain derivatives showed minimal inhibitory concentrations (MIC) ranging from 16–32 µg/mL against pathogenic yeasts .

Case Studies and Research Findings

Chemical Reactions Analysis

2.2. Dehydration to Homoisocitric Acid

The conversion of cis-homoaconitate to this compound is catalyzed by homoaconitase, an enzyme involved in the mitochondrial metabolic processes:

This reaction highlights the role of homoaconitase in the dehydration process essential for generating this compound .

2.3. Oxidative Decarboxylation

This compound undergoes oxidative decarboxylation catalyzed by homoisocitrate dehydrogenase, leading to the formation of α-ketoadipate:

This reaction is critical for energy production and metabolic regulation within cells .

2.4. Kinetic Mechanism Studies

Research has focused on elucidating the kinetic mechanisms underlying the enzymatic reactions involving this compound. Studies indicate that the dissociation constant for the magnesium-homoisocitrate complex is approximately mM. The kinetic behavior suggests a steady-state random mechanism where substrate binding and product release are coordinated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Homocitric Acid

- Structural Differences : Homocitric acid (C₇H₁₀O₇) has a seven-carbon backbone, one carbon longer than homoisocitric acid (C₆H₈O₇) .

- Functional Roles : Both acids are intermediates in lysine biosynthesis, but homocitric acid precedes this compound in the pathway. Homocitrate synthase catalyzes the condensation of α-ketoglutarate and acetyl-CoA to form homocitric acid, which is then isomerized to this compound .

- Chromatographic Behavior : In HPLC analysis, homocitric acid elutes later (retention time: 8.1–9.1 min) compared to this compound (5.5–6.0 min), reflecting differences in polarity .

Homoaconitic Acid

- Structural Differences : Homoaconitic acid (C₇H₈O₇) is an α,β-unsaturated derivative of this compound, lacking the hydroxyl group but retaining three carboxyl groups .

- Enzymatic Interconversion : this compound is dehydrated to cis-homoaconitic acid by homoisocitrate dehydratase. The cis isomer predominates in enzymatic reactions, while the trans isomer is less reactive .

- Metabolic Role : cis-Homoaconitic acid is hydrated to form this compound, establishing a reversible equilibrium in lysine biosynthesis .

Isocitric Acid

- Structural Differences : Isocitric acid (C₆H₈O₇) is a structural isomer of this compound, with hydroxyl and carboxyl groups on adjacent carbons .

- Pathway Divergence: Isocitric acid participates in the tricarboxylic acid (TCA) cycle, whereas this compound is specific to the α-aminoadipate pathway in fungi .

Data Tables

Table 1: Chromatographic Retention Times of this compound and Related Compounds

| Compound | Retention Time (Method 1) | Retention Time (Method 2) |

|---|---|---|

| This compound | 6.0 min | 5.5 min |

| Homocitric acid | 9.1 min | 8.1 min |

| cis-Homoaconitic acid | 15.5 min | 11.6 min |

Key Research Findings

- Enzymatic Specificity: Homoisocitrate dehydrogenase exhibits strict substrate specificity for this compound, with negligible activity toward isocitric acid .

- Stereochemical Relevance : Synthetic routes for this compound prioritize the (2R,3S) configuration, as incorrect stereoisomers are enzymatically inert .

- Pathway Conservation: The α-aminoadipate pathway (including this compound) is conserved in fungi but absent in bacteria, making it a target for antifungal drug development .

Preparation Methods

Stereoselective Synthesis from D-Malic Acid

A landmark method developed by Schmitz et al. (1996) utilizes dimethyl D-malate as a chiral precursor. The synthesis begins with the formation of a dianion from dimethyl D-malate, which undergoes alkylation with a trimethylsilyl-protected alkynyl reagent. This step yields methyl 2-hydroxy-3-carbomethoxy-6-(trimethylsilyl)-5-hexynoate (6a ) with a threo/erythro selectivity ratio of 90:10. Subsequent oxidative cleavage of the alkyne moiety using ozone or other oxidizing agents produces isocitric acid lactone (8' ), a key intermediate.

For this compound synthesis, the alkynylsilane intermediate is converted to an alkynyl thioether via reaction with benzenesulfenyl chloride. Elimination of trimethylsilyl chloride followed by acid hydrolysis yields this compound (11 ) in 24% overall yield from dimethyl D-malate. This method’s novelty lies in its preservation of stereochemistry and scalability, making it a cornerstone for industrial applications.

Reaction Scheme and Key Steps

-

Alkylation of Dimethyl D-Malate :

-

Oxidative Cleavage :

-

Thioether Formation and Hydrolysis :

Alternative Routes via Homocitrate Derivatives

Recent advancements have explored derivatization of homocitric acid lactone for this compound production. For example, treatment of homocitric lactone with thionyl chloride and bromine, followed by methanolysis, generates brominated intermediates that can be further functionalized. While these methods offer modularity, they often require stringent conditions and suffer from lower yields compared to the stereoselective approach.

Biosynthetic Pathways in Fungi and Bacteria

This compound is naturally synthesized in fungi and certain thermophilic bacteria via the α-aminoadipate pathway. This pathway involves two critical enzymatic steps catalyzed by homoaconitase and aconitase.

Enzymatic Isomerization in the α-Aminoadipate Pathway

-

Homocitrate to Homoaconitate :

-

Homoaconitate to Homoisocitrate :

In Saccharomyces cerevisiae, genetic studies have shown that lysine auxotrophic mutants accumulate homocitrate and homoaconitate, confirming the necessity of two distinct enzymes for this isomerization. Notably, bacterial homoaconitases (e.g., from Thermus thermophilus) exhibit bifunctionality, catalyzing both dehydration and hydration steps, though fungal systems often rely on separate enzymes.

Analytical Validation and Characterization

Ensuring the purity and stereochemical integrity of synthesized this compound requires robust analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H- and ¹³C-NMR are pivotal for confirming structural assignments. For instance, the methyl ester protons in intermediate 6a resonate at δ 3.75 ppm, while the hydroxyl group appears as a broad singlet at δ 5.20 ppm. Comparative analysis with authentic standards is essential to verify enantiomeric excess.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases resolves enantiomers, ensuring >90% ee for synthetically derived this compound. Gas chromatography-mass spectrometry (GC-MS) further aids in quantifying trace impurities.

Applications in Antifungal Drug Development

This compound analogs exhibit promising antifungal activity. Derivatives such as epoxide-containing succinates (6a–c ) disrupt fungal lysine biosynthesis, offering a mechanism to combat pathogens like Candida albicans. Structure-activity relationship (SAR) studies highlight the importance of the carboxylate groups and stereochemistry for bioactivity .

Q & A

Q. What are the standard analytical methods for quantifying homoisoisocitric acid in biological samples?

Homoisocitric acid is typically quantified using spectrophotometric assays, such as monitoring absorbance at 240 nm during enzymatic dehydration to homoaconitic acid . For precise quantification in complex matrices (e.g., yeast lysates), high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended to distinguish it from structurally similar tricarboxylic acids like isocitrate. Method validation should include spike-recovery experiments and calibration curves using synthetic this compound standards prepared via catalytic reduction of triethyl oxaloglutarate .

Q. How is this compound synthesized for experimental use?

The substrate α-hydroxy-β-carboxyadipic acid (this compound) is synthesized via catalytic hydrogenation of triethyl oxaloglutarate, as described by Yamashita (1966) . Critical steps include purification using ion-exchange chromatography to remove byproducts like homoaconitic acid. Researchers must verify purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 2.5–3.0 ppm for β-carboxy protons) and elemental analysis .

Q. What experimental conditions are optimal for studying this compound dehydrogenase activity?

Homoisocitrate dehydrogenase (HICDH) assays require pH 7.4–8.0 buffers (e.g., Tris-HCl) with 2 mM Mn²⁺ or Mg²⁺ as cofactors. Activity is measured by monitoring NAD⁺ reduction to NADH at 340 nm. Include negative controls with D,L-isocitric acid to confirm enzyme specificity. For Candida albicans HICDH, kinetic parameters (Km, Vmax) should be determined using Lineweaver-Burk plots under substrate saturation conditions .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound dehydrogenase across studies be resolved?

Discrepancies in reported Km values (e.g., 0.2 mM vs. 0.5 mM) may arise from variations in enzyme purification (e.g., ammonium sulfate precipitation vs. affinity tagging) or assay pH . To resolve contradictions:

Q. What strategies optimize the purification of this compound from enzymatic reaction mixtures?

Post-reaction purification involves:

- Precipitation : Adjust pH to 2.5–3.0 to precipitate proteins.

- Chromatography : Use anion-exchange resins (e.g., DEAE-cellulose) with gradient elution (0.1–1.0 M NaCl).

- Crystallization : Recrystallize from ethanol-water (3:1 v/v) at 4°C. Monitor purity via thin-layer chromatography (TLC; Rf = 0.3 in butanol:acetic acid:water 4:1:1) and validate via enzymatic assays with HICDH .

Q. How can network meta-analysis improve the interpretation of this compound's role in lysine biosynthesis across species?

Network meta-analysis (NMA) allows indirect comparisons of catalytic efficiencies (kcat/Km) of HICDH homologs from Candida albicans, Saccharomyces cerevisiae, and Schizosaccharomyces pombe. Key steps:

- Extract kinetic data from primary studies (prioritizing PubMed, Web of Science ).

- Assess heterogeneity using I² statistics.

- Rank enzymes by surface plasmon resonance (SPR)-derived binding affinities for this compound. This approach identifies conserved catalytic residues (e.g., Arg¹⁷⁵ in C. albicans) and species-specific regulatory mechanisms .

Q. What methodological frameworks ensure reproducibility in studies of this compound's metabolic flux?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design:

- Feasibility : Use ¹³C-labeled this compound for tracer studies in yeast.

- Reproducibility : Adopt MIAPE (Minimum Information About a Proteomics Experiment) standards for reporting enzyme assays.

- Data validation : Compare flux rates via isotopomer distribution analysis (GC-MS) and computational modeling (e.g., COPASI software) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.